molecular formula C9H14O B14324783 2,6-Dimethylcyclohex-1-ene-1-carbaldehyde CAS No. 102877-95-2

2,6-Dimethylcyclohex-1-ene-1-carbaldehyde

Cat. No.: B14324783
CAS No.: 102877-95-2
M. Wt: 138.21 g/mol
InChI Key: AJJMCJWQDDBZSE-UHFFFAOYSA-N
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Description

2,6-Dimethylcyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexene, characterized by the presence of two methyl groups at positions 2 and 6, and an aldehyde group at position 1. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylcyclohex-1-ene-1-carbaldehyde can be synthesized through a Diels-Alder reaction involving 2-methyl-1,3-pentadiene and acrolein . This reaction typically requires controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale Diels-Alder reactions, often optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylcyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2,6-Dimethylcyclohex-1-ene-1-carboxylic acid.

    Reduction: 2,6-Dimethylcyclohex-1-ene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethylcyclohex-1-ene-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylcyclohex-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological and chemical activities, including its potential as a therapeutic agent.

Comparison with Similar Compounds

2,6-Dimethylcyclohex-1-ene-1-carbaldehyde can be compared with other similar compounds, such as:

  • 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde

Uniqueness: The unique positioning of the methyl groups at positions 2 and 6, along with the presence of the aldehyde group at position 1, gives this compound distinct chemical and physical properties. These structural features influence its reactivity and applications in various fields .

Properties

CAS No.

102877-95-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,6-dimethylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C9H14O/c1-7-4-3-5-8(2)9(7)6-10/h6-7H,3-5H2,1-2H3

InChI Key

AJJMCJWQDDBZSE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=C1C=O)C

Origin of Product

United States

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